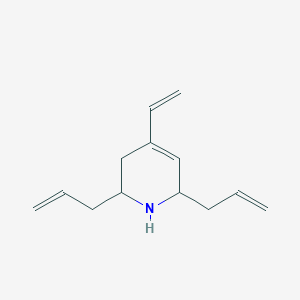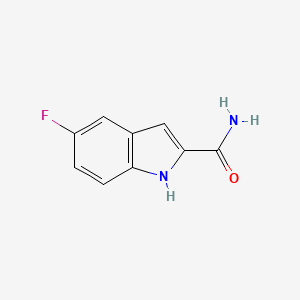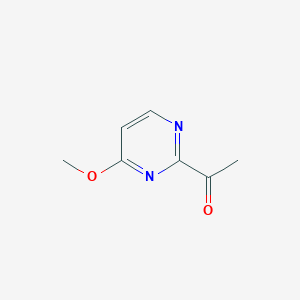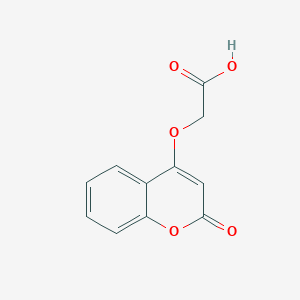
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid
Overview
Description
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exert notably antimicrobial and antiestrogenic activities .
Mode of Action
It’s known that coumarin derivatives can interact with their targets via hydrogen bonding . The presence of the 2-oxo-2H-chromen-4-yl group might contribute to the compound’s ability to form these bonds, thereby influencing its interaction with its targets .
Biochemical Pathways
Coumarin derivatives have been associated with antimicrobial and antiestrogenic activities , suggesting that they may influence pathways related to these biological processes.
Result of Action
Given the reported antimicrobial and antiestrogenic activities of similar coumarin derivatives, it’s plausible that this compound could exert similar effects.
Biochemical Analysis
Biochemical Properties
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either through direct binding or through the alteration of the enzyme’s conformation. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation and metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism. Additionally, the compound can act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.
Preparation Methods
The synthesis of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid typically involves the following steps :
Starting Material: 4-hydroxycoumarin is reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid undergoes various chemical reactions, including :
Esterification: It can form esters when reacted with alcohols in the presence of acid catalysts.
Amidation: Reaction with amines can yield amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products formed from these reactions include esters, amides, and various oxidized or reduced derivatives.
Scientific Research Applications
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of novel antimicrobial and antioxidant agents.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of photoactive materials and smart polymers.
Comparison with Similar Compounds
2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid is compared with other coumarin derivatives :
7-hydroxycoumarin: Known for its anticoagulant properties.
4-methylcoumarin: Exhibits significant antimicrobial activity.
3,4-dihydro-5-hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid: Studied for its potential anti-inflammatory effects.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-oxochromen-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-9-5-11(14)16-8-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCADRKLBKXNECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


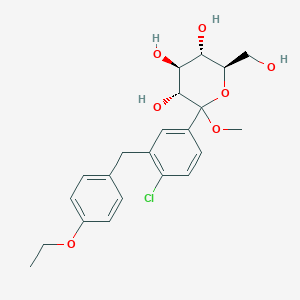
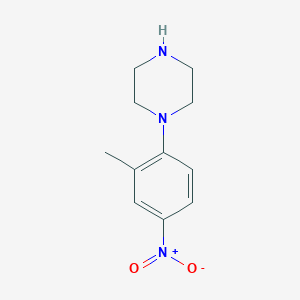
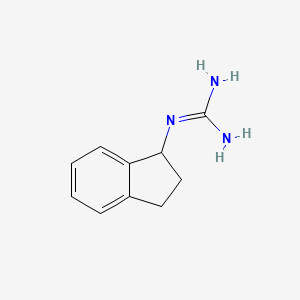
![tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate](/img/structure/B3138602.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
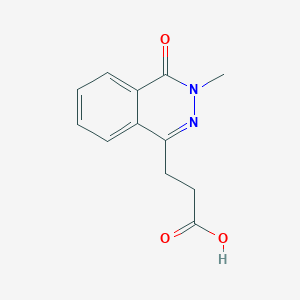
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-[(2-Hydroxyethylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3138624.png)
![[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3138632.png)
